5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
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Overview
Description
5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a pyridine derivative. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific combination of the pyrazole and pyridine rings with a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13) |
InChI Key |
ZEQYVIOWRNYHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)C(F)(F)F |
Origin of Product |
United States |
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